molecular formula C21H21ClN2O2S2 B2537841 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 954600-18-1

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2537841
CAS No.: 954600-18-1
M. Wt: 432.98
InChI Key: CTDRRJZTYAFJLT-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is an intricate organic compound comprising a chloro-substituted benzene sulfonamide backbone tethered to an isoquinoline and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis of this compound can commence with commercially available reagents like 4-chlorobenzenesulfonyl chloride, 3,4-dihydroisoquinoline, and 3-thiopheneethylamine.

  • Synthetic Route

    • Step 1: : Synthesis of 3,4-dihydroisoquinoline via Bischler-Napieralski cyclization.

    • Step 2: : Introduction of the thiophene moiety through alkylation reactions.

    • Step 3: : Formation of the sulfonamide by reacting the thiophene-alkylated isoquinoline with 4-chlorobenzenesulfonyl chloride under amine coupling conditions.

Industrial Production Methods

Industrial production involves large-scale batch reactors, employing optimized conditions like controlled temperatures, inert atmospheres, and purified solvents to ensure high yield and purity. Catalysts may be introduced to streamline the reaction processes and reduce by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at the thiophene ring.

  • Reduction: : The nitro group (if introduced) on the benzene ring could be reduced to an amine.

  • Substitution: : Halogen substitution on the benzene ring can be achieved using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Utilizes reagents like m-chloroperbenzoic acid (m-CPBA) under mild conditions.

  • Reduction: : Involves reagents like lithium aluminium hydride (LiAlH4) in anhydrous ether.

  • Substitution: : Employs reagents such as sodium ethoxide in ethanol for nucleophilic aromatic substitution.

Major Products

  • Oxidation: : Generates sulfoxide derivatives.

  • Reduction: : Leads to the formation of amine derivatives.

  • Substitution: : Produces substituted derivatives retaining the core benzene sulfonamide structure.

Scientific Research Applications

4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is employed in:

  • Chemistry: : As an intermediate in complex organic syntheses and material science.

  • Biology: : Utilized in probing biological pathways due to its varied functional groups.

  • Medicine: : Potential pharmaceutical applications due to its isoquinoline core, a structure often found in bioactive molecules.

  • Industry: : Usage in the synthesis of dyes, pigments, and advanced polymers.

Mechanism of Action

The compound exerts its effects by interacting with molecular targets, particularly enzymes, through its sulfonamide group which can mimic substrate structures. The isoquinoline and thiophene moieties facilitate binding to active sites and influence molecular pathways, modulating biological activity.

Comparison with Similar Compounds

  • 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)benzenesulfonamide: : Variation in thiophene positioning.

  • 4-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide: : Bromine substitution instead of chlorine.

  • 4-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furanyl-3-yl)ethyl)benzenesulfonamide: : Replacement of the thiophene ring with a furan ring.

Properties

IUPAC Name

4-chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2S2/c22-19-5-7-20(8-6-19)28(25,26)23-13-21(18-10-12-27-15-18)24-11-9-16-3-1-2-4-17(16)14-24/h1-8,10,12,15,21,23H,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDRRJZTYAFJLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC=C(C=C3)Cl)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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